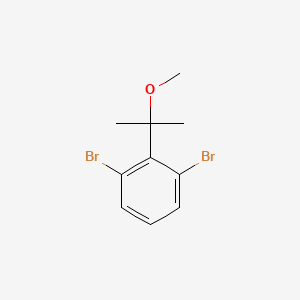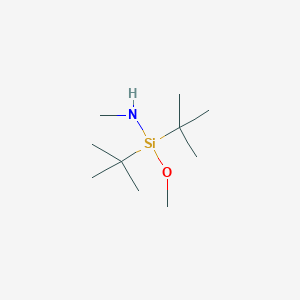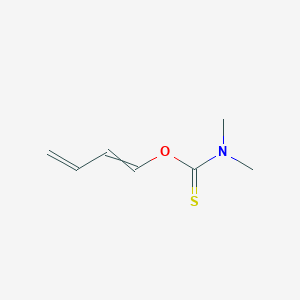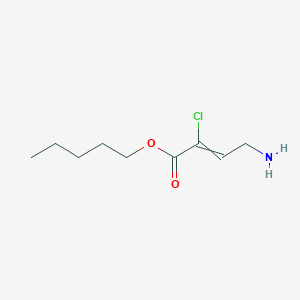
Pentyl 4-amino-2-chlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 4-amino-2-chlorobut-2-enoate is an organic compound with the molecular formula C9H16ClNO2 It is a derivative of butenoic acid, featuring an amino group and a chlorine atom attached to the butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-amino-2-chlorobut-2-enoate typically involves the esterification of 4-amino-2-chlorobut-2-enoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 4-amino-2-chlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with hydroxyl, thiol, or amine groups.
Aplicaciones Científicas De Investigación
Pentyl 4-amino-2-chlorobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentyl 4-amino-2-chlorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-amino-2-chlorobut-2-enoate
- Hexyl 4-amino-2-chlorobut-2-enoate
- Pentyl 4-amino-2-bromobut-2-enoate
Uniqueness
Pentyl 4-amino-2-chlorobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pentyl ester group provides lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic protein domains. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with a wide range of molecular targets.
Propiedades
Número CAS |
918871-75-7 |
|---|---|
Fórmula molecular |
C9H16ClNO2 |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
pentyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C9H16ClNO2/c1-2-3-4-7-13-9(12)8(10)5-6-11/h5H,2-4,6-7,11H2,1H3 |
Clave InChI |
FKRNVTQQSVWQEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(=CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


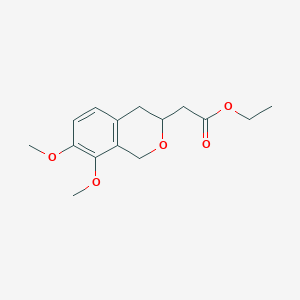
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
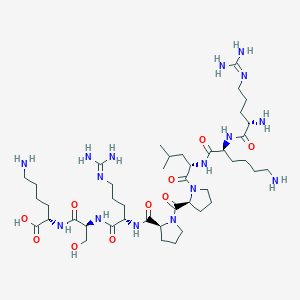
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
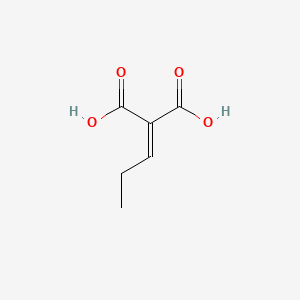
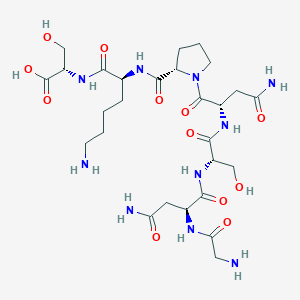
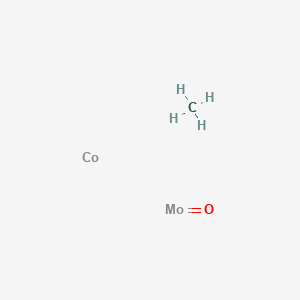

![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
